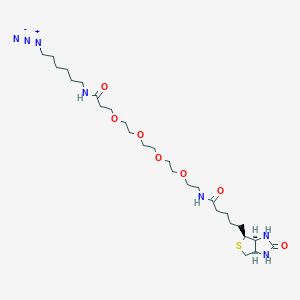

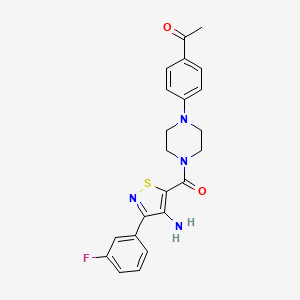

![molecular formula C22H21N3S B2396321 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207047-71-9](/img/structure/B2396321.png)

4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrazines are a class of organic compounds that contain a pyrazole ring fused with a pyrazine ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazines often involves the reaction of aminopyrazoles with various electrophiles . For example, 4-substituted 5-aminopyrazole-1-carbothioamides can be used as starting materials .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a pyrazine ring (a six-membered ring with two nitrogen atoms) .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazines can vary widely depending on the substituents present on the rings . These reactions can be used to create a wide range of derivatives with different properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazines can vary widely depending on their specific structure . Some pyrazolo[1,5-a]pyrimidines have been found to exhibit excellent thermal stability .

Scientific Research Applications

Energetic Materials and Explosives

- Heat-Resistant Explosives : Recent research has identified 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine as a novel heat-resistant explosive. It shares an “amino–nitro–amino” arrangement similar to that of TATB (triaminotrinitrobenzene), a well-known energetic material. Compound 4 exhibits excellent thermal stability (decomposition temperature, TD = 325 °C) and a high density of 1.88 g/cm³, surpassing hexanitrostilbene (HNS). Its detonation performance (velocity, Vd = 8338 m/s; pressure, P = 30.7 GPa) outperforms both TATB and HNS .

Organic Synthesis and Medicinal Chemistry

- Building Block for Heterocycles : The pyrazolo[1,5-a]pyrazine scaffold offers opportunities for designing new organic molecules. Researchers have used similar pyrazole-fused heterocycles in efficient synthetic methods, including palladium-catalyzed reactions. These compounds serve as versatile building blocks for drug discovery and materials science .

Catalysis and Asymmetric Synthesis

- Enantioselective Synthesis : Rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been achieved with high enantioselectivity (up to 98% ee). The resulting chiral tetrahydropyrazolo[1,5-a]pyrimidines hold promise in asymmetric synthesis and pharmaceutical applications .

Materials Science and Crystal Engineering

- Crystal Growth and Stability : Investigating the crystal structure and stability of 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine can provide insights into its properties. Crystal engineering approaches may enhance its molecular stability and guide the design of novel energetic materials .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-benzylsulfanyl-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3S/c1-16(2)18-8-10-19(11-9-18)20-14-21-22(23-12-13-25(21)24-20)26-15-17-6-4-3-5-7-17/h3-14,16H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZCKPPYBKMSCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

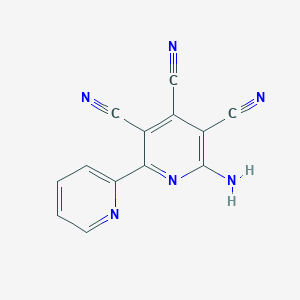

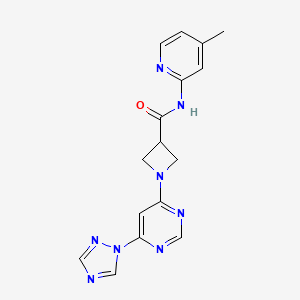

![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)

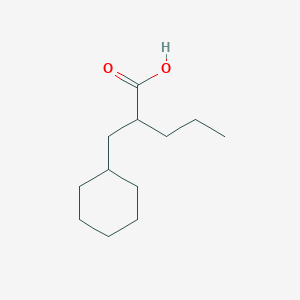

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)

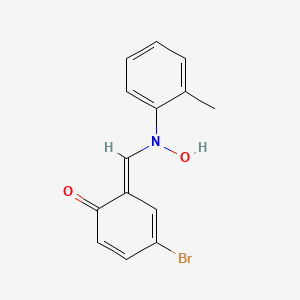

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)

![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2396253.png)

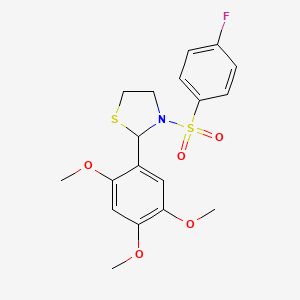

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)

![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)